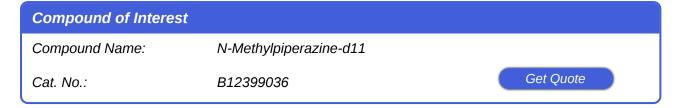


# N-Methylpiperazine-d11: A Comprehensive Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for **N-Methylpiperazine-d11**, a deuterated analog of N-Methylpiperazine. This document is crucial for ensuring the quality, purity, and isotopic enrichment of the compound, which are critical parameters in research and drug development. This guide will delve into the typical analytical tests performed, the methodologies employed, and the interpretation of the resulting data.

### **Compound Information**

Product Name: N-Methylpiperazine-d11

CAS Number: 1319723-22-2

Chemical Formula: C₅HD¹¹N²

Molecular Weight: 111.23 g/mol

Structure:

### **Analytical Data Summary**

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **N-Methylpiperazine-d11**. These values are representative and may vary between different



batches and suppliers.

Table 1: Physical and Chemical Properties

Test	Specification	Result
Appearance	Colorless to light yellow liquid	Conforms
Solubility	Soluble in Chloroform, Methanol	Conforms

Table 2: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	GC-MS	≥ 98.0%	99.5%
Isotopic Enrichment	<sup>1</sup> H NMR / Mass Spectrometry	≥ 98.0 atom % D	99.2 atom % D
Deuteration Incorporation	Mass Spectrometry	Report results	d11 > 99%

Table 3: Impurity Profile

Test	Method	Specification	Result
Water Content	Karl Fischer Titration	≤ 0.5%	0.12%
Residual Solvents	GC-FID (Headspace)	Complies with USP <467>	Conforms

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.



## Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

This method is employed to determine the chemical purity of **N-Methylpiperazine-d11** by separating it from any volatile impurities.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Final hold: 280 °C for 5 minutes.
- · Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: 35-500 amu.
- Sample Preparation: A solution of **N-Methylpiperazine-d11** is prepared in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.
- Analysis: 1 μL of the prepared sample is injected into the GC-MS system. The purity is
  calculated by dividing the peak area of the main component by the total area of all peaks in
  the chromatogram.

# Isotopic Enrichment Determination by Mass Spectrometry



High-resolution mass spectrometry is a powerful technique to determine the isotopic purity of deuterated compounds.[1]

- Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[1]
- Method: The analysis is based on distinguishing and assigning the corresponding H/D isotopolog ions of the deuterated compound.[1]
- Sample Preparation: The sample is diluted in a suitable solvent and infused into the mass spectrometer.
- Data Analysis: The isotopic purity is calculated from the relative abundance of the H/D isotopolog ions (D0 to Dn) in the mass spectrum.[1] Two methods for calculation can be employed and compared for consistency.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

<sup>1</sup>H NMR spectroscopy is used to confirm the structure of the molecule and to determine the degree of deuteration by observing the absence of proton signals at specific positions.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d6 (DMSO-d6).
- Procedure: A small amount of the N-Methylpiperazine-d11 sample is dissolved in the deuterated solvent. The <sup>1</sup>H NMR spectrum is then acquired.
- Analysis: The absence of signals corresponding to the methyl and piperazine ring protons
  confirms a high level of deuteration. The isotopic purity can be estimated by comparing the
  integration of any residual proton signals to the integration of a known internal standard.

# Residual Solvent Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is used to detect and quantify any residual solvents from the manufacturing process, ensuring they are below the limits specified by pharmaceutical guidelines such as



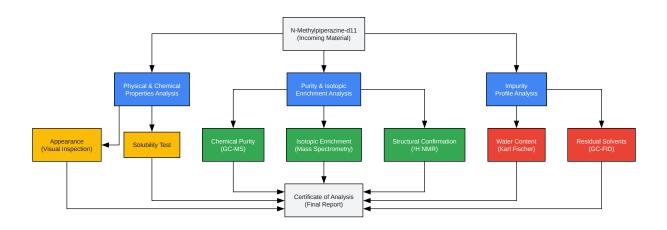
USP <467>.[2][3]

- Instrumentation: A gas chromatograph with a flame ionization detector and a headspace autosampler.[3]
- Column: A G43 phase (624-type) capillary column is commonly used.[2]
- Carrier Gas: Helium or Hydrogen.[4]
- Oven Temperature Program: A suitable temperature gradient is used to separate a wide range of solvents.[4]
- Sample Preparation: A known amount of the **N-Methylpiperazine-d11** sample is dissolved in a high-boiling-point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a headspace vial.[4]
- Analysis: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC-FID system. The quantification is performed against a standard mixture of known solvents.

### **Visualizations**

The following diagrams illustrate the logical workflow of the analytical testing process for **N-Methylpiperazine-d11**.

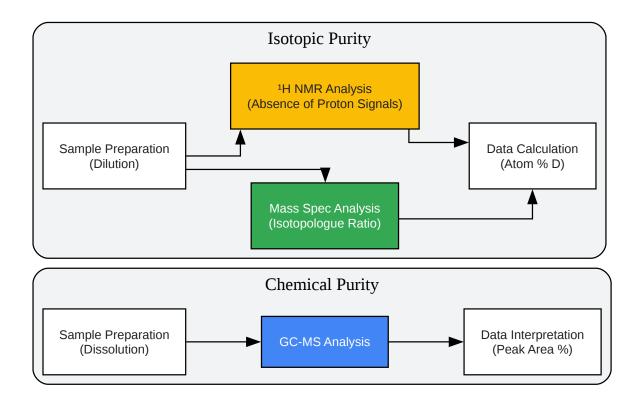




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Caption: Analytical Workflow for N-Methylpiperazine-d11.





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